molecular formula C12H16N2O6 B14486111 3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid CAS No. 65051-19-6

3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid

Cat. No.: B14486111
CAS No.: 65051-19-6
M. Wt: 284.26 g/mol
InChI Key: ZMFPNNHOAMMEKY-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid typically involves multiple steps. One common approach is to start with 3,4,5-trimethoxyphenylacetic acid, which undergoes a series of reactions including esterification, amidation, and hydroxylamine addition. The reaction conditions often involve the use of reagents such as carbodiimides for coupling reactions and hydroxylamine hydrochloride for the formation of the hydroxamic acid moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxycinnamic acid
  • 3,4,5-Trimethoxyphenethylamine

Uniqueness

3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid is unique due to its combination of the trimethoxyphenyl group with a carbamoyl and hydroxamic acid moiety. This structure provides a unique set of properties, making it a valuable compound for various applications .

Properties

CAS No.

65051-19-6

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

N'-hydroxy-N-(3,4,5-trimethoxyphenyl)propanediamide

InChI

InChI=1S/C12H16N2O6/c1-18-8-4-7(5-9(19-2)12(8)20-3)13-10(15)6-11(16)14-17/h4-5,17H,6H2,1-3H3,(H,13,15)(H,14,16)

InChI Key

ZMFPNNHOAMMEKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC(=O)NO

Origin of Product

United States

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